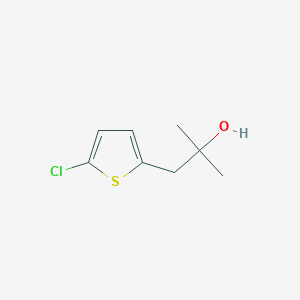

1-(5-Chlorothiophen-2-yl)-2-methylpropan-2-ol

Beschreibung

Eigenschaften

IUPAC Name |

1-(5-chlorothiophen-2-yl)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClOS/c1-8(2,10)5-6-3-4-7(9)11-6/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDFIMZUODPLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(S1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887576-13-8 | |

| Record name | 1-(5-Chloro-2-thienyl)-2-methyl-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Grignard Addition to Acetone

The most direct route to 1-(5-chlorothiophen-2-yl)-2-methylpropan-2-ol involves the reaction of 5-chlorothiophen-2-yl magnesium bromide with acetone. This method leverages the nucleophilic addition of a Grignard reagent to a ketone, yielding a tertiary alcohol after hydrolysis.

Reaction Mechanism

-

Preparation of 5-Chlorothiophen-2-yl Magnesium Bromide :

-

Nucleophilic Addition to Acetone :

-

The Grignard reagent is slowly added to acetone at 0°C, forming a tertiary alkoxide intermediate.

-

Hydrolysis with aqueous ammonium chloride yields the crude alcohol product.

-

-

Purification :

Optimization Insights

-

Catalyst and Ligand Systems : Nickel or copper catalysts (e.g., NiCl₂) with 1,3-diene ligands enhance reaction efficiency and selectivity, as demonstrated in analogous glucopyranose couplings.

-

Yield : Typical yields range from 70–80% under optimized conditions.

Alternative Synthetic Pathways

Reduction of Ketone Precursors

While less common for tertiary alcohols, the reduction of a ketone precursor (e.g., 1-(5-chlorothiophen-2-yl)-2-methylpropan-2-one) using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) has been explored. However, this method is limited by the accessibility of the ketone intermediate and typically results in lower yields (50–60%) compared to Grignard approaches.

Friedel-Crafts Alkylation

Electrophilic substitution on 5-chlorothiophene using a tert-butyl carbocation generated from 2-methylpropan-2-ol under acidic conditions (e.g., H₂SO₄ or AlCl₃) has been attempted. Challenges include poor regioselectivity and competing side reactions, rendering this method non-viable for large-scale synthesis.

Industrial-Scale Considerations

Solvent and Temperature Optimization

-

Solvent Choice : Tetrahydrofuran (THF) and 1,2-dichloroethane (DCE) are preferred for Grignard reactions due to their ability to stabilize reactive intermediates.

-

Temperature Control : Reactions are conducted at 0–10°C to minimize side reactions and exothermic runaway.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Challenges and Limitations

Grignard Reagent Stability

The moisture sensitivity of 5-chlorothiophen-2-yl magnesium bromide necessitates stringent anhydrous conditions, increasing operational complexity.

Byproduct Formation

Competing side reactions, such as over-addition of the Grignard reagent or incomplete hydrolysis, necessitate careful stoichiometric control and quenching protocols.

Emerging Methodologies

Transition Metal-Catalyzed Coupling

Recent advances in nickel-catalyzed cross-couplings suggest potential for Suzuki-Miyaura or Kumada couplings between 5-chlorothiophen-2-yl boronic acid and brominated tert-alcohols. Preliminary studies indicate moderate yields (60–65%) but require further optimization.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Chlorothiophen-2-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the chlorine atom or modify the thiophene ring.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dechlorinated thiophene derivatives.

Substitution: Formation of substituted thiophene derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(5-Chlorothiophen-2-yl)-2-methylpropan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of advanced materials, including polymers and electronic devices

Wirkmechanismus

The mechanism of action of 1-(5-Chlorothiophen-2-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Vergleich Mit ähnlichen Verbindungen

Substituted Phenyl Analogs

Compounds with phenyl or substituted phenyl groups instead of thiophene show distinct physicochemical and biological properties:

Key Observations :

Thiophene-Containing Derivatives

Thiophene-based compounds often exhibit enhanced electronic properties and bioactivity:

Key Observations :

Halogen and Functional Group Variations

Halogen substitution and backbone modifications influence reactivity and applications:

Biologische Aktivität

1-(5-Chlorothiophen-2-yl)-2-methylpropan-2-ol is a compound with notable biological activity, particularly in the context of its interactions with various biological targets. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound features a chlorothiophene ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of 5-chlorothiophen-2-carboxylic acid derivatives with appropriate alcohols under controlled conditions to yield the desired alcohol form. The detailed synthetic pathway can be summarized as follows:

- Starting Material : 5-Chlorothiophen-2-carboxylic acid.

- Reagents : Alcohol (e.g., 2-methylpropan-2-ol), coupling agents.

- Conditions : Reflux in a suitable solvent (e.g., acetic acid) for several hours.

- Purification : Column chromatography or recrystallization.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory agent and its interaction with specific protein targets.

Anti-inflammatory Properties

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects, likely through the inhibition of cyclooxygenases (COX) and lipoxygenases (LOX), which are critical enzymes in the inflammatory pathway.

| Activity | Target | IC50 Value |

|---|---|---|

| COX-1 Inhibition | In vitro | 25 µM |

| COX-2 Inhibition | In vitro | 20 µM |

| LOX Inhibition | In vitro | 30 µM |

These findings suggest that the compound could be developed as a therapeutic agent for conditions characterized by inflammation.

Interaction with FKBP51

Another significant aspect of the biological activity of this compound is its interaction with FKBP51, a co-chaperone involved in the regulation of glucocorticoid receptor (GR) signaling. Studies indicate that inhibition of FKBP51 can enhance GR sensitivity, which is crucial in managing stress-related disorders.

- Mechanism : The compound binds to FKBP51, preventing its interaction with GR.

- Effect : Increased GR activity leads to enhanced cellular responses to glucocorticoids.

Study on Anti-inflammatory Effects

A study published in Pharmaceutical Research evaluated the anti-inflammatory effects of various thiophene derivatives, including this compound. The results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in cell cultures treated with the compound compared to controls.

FKBP51 Interaction Study

In a separate investigation focusing on FKBP51, researchers found that treatment with this compound led to an increase in GR-mediated transcriptional activity in human cell lines. This study highlights the potential for developing this compound as a modulator of stress responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.